molecular formula C7H10BrNS B12962598 4-(Bromomethyl)-2-isopropylthiazole

4-(Bromomethyl)-2-isopropylthiazole

Cat. No.: B12962598
M. Wt: 220.13 g/mol
InChI Key: BMDSRCQUZGZYCR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-isopropylthiazole is a high-purity chemical reagent intended for research applications only. It is not intended for diagnostic or therapeutic uses. Research Applications and Value: This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The reactive bromomethyl group makes it a valuable building block for the synthesis of more complex molecules via nucleophilic substitution reactions. Its core structure, the 2-isopropylthiazole, is a privileged scaffold in drug discovery. Thiazole derivatives are extensively studied for their diverse biological activities. Specifically, research has demonstrated that bromophenyl-thiazole analogues exhibit significant antimicrobial activity against pathogenic bacteria and fungi, and anticancer activity against cell lines such as human breast adenocarcinoma (MCF7) . The isopropyl substituent can influence the molecule's lipophilicity and binding affinity to biological targets. Mechanism of Action: The biological activity of synthesized thiazole derivatives is often attributed to their ability to interact with specific enzymatic targets. Molecular docking studies suggest that such compounds can achieve good docking scores within the binding pockets of various proteins, including those relevant to cancer and microbial resistance (e.g., PDB IDs 1JIJ, 4WMZ) . The mechanism is typically target-specific, potentially involving the inhibition of enzymes crucial for cell proliferation or survival.

Properties

IUPAC Name

4-(bromomethyl)-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDSRCQUZGZYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-isopropylthiazole typically involves the bromination of 2-isopropylthiazole. One common method includes the following steps:

    Starting Material: 2-isopropylthiazole.

    Bromination: The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)-2-isopropylthiazole may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 4-(Bromomethyl)-2-isopropylthiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiazoles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (for azide substitution), sodium thiolate (for thiol substitution), and primary amines. Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiazole ring.

Major Products:

    Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-2-isopropylthiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. 4-(Bromomethyl)-2-isopropylthiazole can be used to synthesize such bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-isopropylthiazole largely depends on its application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The bromomethyl and chloromethyl groups (C₇ derivatives) enhance electrophilic reactivity compared to the direct bromine substitution (C₆ derivative), making them more versatile in nucleophilic substitution or coupling reactions.

Hazard Considerations :

  • The chloromethyl derivative is classified as an irritant (Xi), likely due to the labile C-Cl bond releasing reactive intermediates. Similar hazards may apply to the bromomethyl variant but require experimental validation.

Limitations and Discrepancies

  • Experimental data (e.g., NMR, reactivity studies) for the exact compound are lacking.
  • Molecular weight and formula inconsistencies between inferred and reported structures highlight the need for rigorous verification in future studies.

Biological Activity

4-(Bromomethyl)-2-isopropylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article delves into the biological activity of 4-(Bromomethyl)-2-isopropylthiazole, summarizing key findings from various studies, including its mechanism of action, synthesis methods, and applications in biomedical research.

The compound 4-(Bromomethyl)-2-isopropylthiazole can be synthesized through several methods, typically involving the bromination of a precursor followed by cyclization to form the thiazole ring. A common synthetic route includes using bromine or N-bromosuccinimide (NBS) in dichloromethane as a solvent. The structural formula can be represented as follows:

C8H10BrN1S\text{C}_8\text{H}_{10}\text{BrN}_1\text{S}

The biological activity of 4-(Bromomethyl)-2-isopropylthiazole is largely attributed to its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their function and potentially inhibiting enzymatic activities. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive or non-competitive inhibitor.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-(Bromomethyl)-2-isopropylthiazole. The compound has shown significant activity against various bacterial strains. For instance, research indicates that thiazole derivatives exhibit effective antibacterial properties with Minimum Inhibitory Concentration (MIC) values ranging from 1.0 to 61.2 μM against pathogens like Mycobacterium tuberculosis and Streptococcus pneumoniae .

CompoundMIC (μM)Target Pathogen
4-(Bromomethyl)-2-isopropylthiazole15-62Various Gram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated extensively. In vitro studies demonstrate that compounds similar to 4-(Bromomethyl)-2-isopropylthiazole exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). Notably, IC50 values for related thiazoles have been reported under 20 μM, indicating promising therapeutic potential .

Cell LineIC50 (μM)Reference
MCF-7<20
Hep-G2<11.6

Enzyme Inhibition

In biochemical assays, 4-(Bromomethyl)-2-isopropylthiazole serves as a probe for studying enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool in drug development . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its potency against target enzymes.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various thiazole derivatives, 4-(Bromomethyl)-2-isopropylthiazole exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with comparative analysis showing it outperformed several standard antibiotics .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of thiazoles revealed that 4-(Bromomethyl)-2-isopropylthiazole induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with various nucleophiles, enabling functional group interconversions:

ReagentConditionsProductReference
Sodium azide (NaN3)DMF, 60°C, 4 h4-(Azidomethyl)-2-isopropylthiazole
Sodium thiolateDMSO, 80°C, 3 h4-(Methylthio)-2-isopropylthiazole
Amines (e.g., NH3)EtOH, 25°C, 12 h4-(Aminomethyl)-2-isopropylthiazole

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic displacement mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to bromide ion expulsion.

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form alkenes:

BaseSolventTemperatureProductReference
Potassium tert-butoxide (KOtBu)THF70°C, 2 h4-Vinyl-2-isopropylthiazole
DBUDCM25°C, 6 h4-Methylene-2-isopropylthiazole

Key Observation : The reaction efficiency depends on steric hindrance from the isopropyl group, which slows elimination kinetics compared to less substituted analogs .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings , enabling C–C bond formation:

Reaction TypeCatalystConditionsProductReference
Suzuki–MiyauraPd(PPh3)4DME/H2O, 80°C, 12 h4-Aryl/heteroarylmethyl derivatives
Heck ReactionPd(OAc)2DMF, 120°C, 24 h4-Alkenylmethyl derivatives

Example Reaction :

4 Bromomethyl 2 isopropylthiazole+Phenylboronic acidPd PPh3 44 Phenylmethyl 2 isopropylthiazole\text{4 Bromomethyl 2 isopropylthiazole}+\text{Phenylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 Phenylmethyl 2 isopropylthiazole}

Bromination and Functionalization

Electrophilic bromination at the thiazole ring’s 5-position can occur under controlled conditions:

ReagentSolventProductReference
N-Bromosuccinimide (NBS)CCl4, AIBN5-Bromo-4-(bromomethyl)-2-isopropylthiazole

Synthetic Utility : This di-brominated product serves as a precursor for further functionalization, such as Suzuki couplings or nucleophilic substitutions .

Q & A

Q. What are the established synthetic routes for 4-(Bromomethyl)-2-isopropylthiazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of 2-isopropylthiazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions .
  • Optimization Parameters:
    • Catalysts: Use of CuBr₂ or tert-butyl nitrite to enhance bromomethylation efficiency .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity. Absolute ethanol with glacial acetic acid is effective for reflux-based condensations .
    • Work-Up: Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

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